

# An In-depth Guide to Piperaquine Resistance Mechanisms in Southeast Asia

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

# **Executive Summary**

The emergence and spread of resistance to **piperaquine** (PPQ), a critical partner drug in the artemisinin-based combination therapy (ACT) Dihydroartemisinin-**Piperaquine** (DHA-PPQ), poses a significant threat to malaria control and elimination efforts in Southeast Asia. Initially highly effective, the efficacy of DHA-PPQ has dramatically declined in several parts of the Greater Mekong Subregion (GMS), including Cambodia, Vietnam, and Thailand, with treatment failure rates now exceeding 50% in some areas.[1][2] This technical guide provides a comprehensive overview of the core molecular mechanisms driving PPQ resistance, detailed experimental protocols for their detection, and quantitative data on the prevalence of resistance markers and clinical outcomes. The primary drivers of high-level **piperaquine** resistance are novel mutations in the Plasmodium falciparum chloroquine resistance transporter (PfCRT). This resistance is often enhanced by increased copy numbers of the plasmepsin II and III (pfpm2 and pfpm3) genes. Furthermore, a nonsynonymous mutation in a putative exonuclease gene (exo-E415G) has been identified as an additional marker associated with treatment failure.[3] [4][5] Understanding these multifaceted mechanisms is crucial for molecular surveillance, guiding treatment policies, and developing next-generation antimalarial therapies.

# Core Molecular Mechanisms of Piperaquine Resistance



**Piperaquine** resistance in P. falciparum is a complex phenomenon primarily attributed to genetic modifications that alter the parasite's ability to handle the drug, particularly within its digestive vacuole.

# The Central Role of pfcrt Mutations

The principal mechanism behind high-level **piperaquine** resistance is the emergence of novel mutations in the P. falciparum chloroquine resistance transporter (PfCRT).[4][5] Unlike the mutations associated with chloroquine resistance (such as K76T), these new mutations arise on the chloroquine-resistant Dd2 haplotype of pfcrt and specifically confer resistance to **piperaquine**.[5]

Key PfCRT mutations identified in Southeast Asia include:

- H97Y
- F145I
- M343L
- G353V
- T93S
- I218F

Genetic editing studies have confirmed that introducing these individual mutations into sensitive parasite lines is sufficient to confer **piperaquine** resistance in vitro.[4][5][6] These mutations are thought to alter the transporter's structure, enabling it to efflux **piperaquine** from the digestive vacuole, the drug's site of action, thereby reducing its effective concentration. Interestingly, many of these PPQ-resistance mutations can re-sensitize the parasite to chloroquine.[5]

## **Amplification of plasmepsin II & III Genes**

An increased copy number of the plasmepsin II (pfpm2) and plasmepsin III (pfpm3) genes, located adjacent to each other on chromosome 14, is a major secondary driver of **piperaquine** 



resistance.[3][7] Plasmepsins are aspartic proteases involved in the initial steps of hemoglobin degradation within the parasite's digestive vacuole.

While amplification of pfpm2/3 alone does not typically confer high-level resistance, it significantly enhances the resistance phenotype in parasites that also harbor pfcrt mutations.[4] The precise mechanism is still under investigation, but it is hypothesized that increased protease activity may help the parasite cope with the physiological stress or metabolic changes induced by **piperaquine** exposure. The combination of a resistance-conferring pfcrt mutation and pfpm2/3 amplification is strongly associated with clinical DHA-PPQ treatment failure.[1][8]

#### The exo-E415G Marker

A nonsynonymous single nucleotide polymorphism (SNP) in a putative exonuclease gene (PF3D7\_1362500), resulting in a glutamic acid to glycine substitution at codon 415 (exo-E415G), has been identified as a third key marker.[3][9] Genome-wide association studies (GWAS) have linked this mutation to both elevated **piperaquine** IC50s in vitro and recrudescence following DHA-PPQ treatment.[3] The prevalence of the exo-E415G marker has risen substantially in regions with high levels of DHA-PPQ failure, often in conjunction with the other primary resistance markers.[3][10]

# **Data on Clinical Efficacy and Marker Prevalence**

The spread of these genetic markers has directly correlated with a precipitous drop in the clinical efficacy of DHA-PPQ across Southeast Asia.

# Table 1: Dihydroartemisinin-Piperaquine (DHA-PPQ) PCR-Corrected Efficacy and Failure Rates



| Country                      | Province/Re<br>gion     | Study<br>Period | Day 42<br>Efficacy<br>(ACPR*)        | Day 42<br>Failure Rate | Citation(s) |
|------------------------------|-------------------------|-----------------|--------------------------------------|------------------------|-------------|
| Cambodia                     | Northern<br>(Siem Reap) | 2014-2015       | 37.5%                                | 62.5%                  | [11]        |
| Northern<br>(Stung Treng)    | 2014-2015               | 60.0%           | 40.0%                                | [11]                   |             |
| Western                      | 2015-2018               | 38.2%           | 61.8%                                | [1][8]                 |             |
| Northeastern<br>(Ratanakiri) | 2015-2018               | 73.4%           | 26.6%                                | [1][8]                 |             |
| Oddar<br>Meanchey            | ~2014                   | 46.0%           | 54.0%                                | [12]                   |             |
| Vietnam                      | Binh Phuoc              | 2015            | 65.0%                                | 35.0%                  | [13]        |
| Southwestern<br>(Binh Phuoc) | 2015-2018               | 47.1%           | 52.9%                                | [1][8]                 |             |
| Central (Gia<br>Lai)         | ~2020                   | 100%            | 0% (but high<br>Day 3<br>positivity) | [14]                   | -           |
| Thailand                     | Northeastern            | 2015-2018       | 12.7%                                | 87.3%                  | [1][8]      |

<sup>\*</sup>ACPR: Adequate Clinical and Parasitological Response. Note: Efficacy can vary significantly by specific site and year.

Table 2: Prevalence of Key Piperaquine Resistance Markers in Southeast Asia



| Marker                     | Country/Regio<br>n                     | Study Period  | Prevalence       | Citation(s) |
|----------------------------|----------------------------------------|---------------|------------------|-------------|
| Novel pfcrt<br>Mutations   | Cambodia<br>(Preah Vihear)             | 2010 -> 2016  | 0% -> 95%        | [5]         |
| Cambodia<br>(Pursat)       | 2016                                   | 100%          | [5]              |             |
| pfpm2/3<br>Amplification   | Asia (Pooled<br>Estimate)              | Pre-2016      | 11.0%            | [7][15]     |
| Asia (Pooled<br>Estimate)  | 2016-2020                              | 19.0%         | [7][15]          |             |
| Cambodia<br>(Pursat)       | 2015                                   | 94%           | [16]             |             |
| Cambodia<br>(Preah Vihear) | 2014                                   | 87%           | [16]             |             |
| Vietnam<br>(Central)       | ~2020                                  | 10.4%         | [14]             | _           |
| exo-E415G                  | Cambodia<br>(Pursat & Preah<br>Vihear) | ~2010 -> 2016 | Substantial Rise | [3][10]     |

Table 3: In Vitro Piperaquine Susceptibility (IC50 / Survival Rate)



| Phenotype                          | Associated<br>Genotype            | Metric                         | Value          | Citation(s) |
|------------------------------------|-----------------------------------|--------------------------------|----------------|-------------|
| Resistant<br>(Recrudescent)        | K13 mutant +<br>PPQ-R markers     | ex vivo PSA<br>Survival Rate   | 39.2%          | [17]        |
| Sensitive (Non-recrudescent)       | K13 mutant                        | ex vivo PSA<br>Survival Rate   | 0.17%          | [17]        |
| Resistant<br>(Recrudescent)        | Triple mutant<br>(inc. K13 C580Y) | Piperaquine IC50 (nM)          | 34 nM          | [12]        |
| Sensitive (Non-recrudescent)       | Other genotypes                   | Piperaquine IC50 (nM)          | 24 nM          | [12]        |
| General Field<br>Isolates (Africa) | Mixed                             | Piperaquine IC50<br>Range (nM) | 9.8 - 217.3 nM | [18]        |

# **Experimental Protocols for Resistance Assessment**

Accurate surveillance of **piperaquine** resistance relies on robust and standardized laboratory methods.

# **Piperaquine Survival Assay (PSA)**

The PSA is a modified in vitro culture assay designed to mimic the prolonged exposure of parasites to **piperaquine** in the human body. It is considered the gold standard for phenotyping PPQ resistance as it correlates well with clinical outcomes.[2][17]

#### Methodology:

- Parasite Preparation: Synchronized, early ring-stage parasites (0-3 hours post-invasion) are used. For ex vivo assays, parasites are obtained directly from patient blood samples. For in vitro assays, culture-adapted isolates are used.[19]
- Drug Exposure: Parasite cultures are adjusted to 0.1-2% parasitemia and 2% hematocrit.
  They are then incubated for 48 hours in culture medium containing a pharmacologically
  relevant concentration of 200 nM piperaquine. A parallel drug-free culture (control) is
  maintained with 0.5% lactic acid.[19]



- Drug Washout and Recovery: After the 48-hour exposure, the drug is washed out, and parasites are transferred to a fresh, drug-free medium.
- Survival Quantification: Parasites are cultured for an additional 24 hours (for a total of 72 hours from the start). Parasite growth in both the piperaquine-exposed and control wells is then quantified using standard methods like SYBR Green I-based fluorescence, pLDH ELISA, or microscopy.[17][20]
- Calculation: The survival rate is calculated as the ratio of the growth in the **piperaquine**-exposed culture to the growth in the control culture. A survival rate of ≥10% is a validated cutoff associated with clinical treatment failure.[17]

# qPCR for pfpm2/3 Copy Number Variation (CNV)

Quantitative real-time PCR (qPCR) is the standard method for determining the copy number of the pfpm2 and pfpm3 genes relative to a single-copy reference gene.

#### Methodology:

- DNA Extraction: Genomic DNA is extracted from patient dried blood spots (DBS) or whole blood samples.
- Assay Type: Both SYBR Green and TaqMan probe-based assays have been developed and validated.[16][21] TaqMan assays can be multiplexed to simultaneously assess pfpm2/3 and another marker like pfmdr1.[21]
- Reference Gene: A stable, single-copy gene, typically beta-tubulin (pfBtub), is used as the endogenous control for normalization.[22][23]
- Calibration Control: A reference parasite line with a known single copy of pfpm2/3 (e.g., 3D7)
   is run in parallel as a calibrator.[23]
- Reaction Setup: A typical reaction contains qPCR master mix (SYBR or TaqMan), forward and reverse primers specific for pfpm2 and the reference gene, and template DNA.[22]
- Thermal Cycling: Standard qPCR cycling conditions are used, typically: an initial denaturation at 95-98°C, followed by 40-45 cycles of denaturation (e.g., 95°C for 10-15s)



and annealing/extension (e.g., 58-60°C for 20-60s).[22][23]

- Data Analysis: The relative copy number is calculated using the 2-ΔΔCt method.[23]
  - ΔCt (sample) = Ctpfpm2 CtpfBtub
  - ΔCt (calibrator) = Ctpfpm2 (3D7) CtpfBtub (3D7)
  - $\Delta\Delta$ Ct =  $\Delta$ Ct (sample)  $\Delta$ Ct (calibrator)
  - Copy Number = 2-ΔΔCt
- Interpretation: A final copy number estimate of ≥1.5 is typically used as the threshold to define a multicopy (amplified) genotype.[23]

## **Sequencing for pfcrt and exo Mutations**

Standard PCR amplification followed by Sanger sequencing is the conventional method to identify the specific point mutations in pfcrt and the exo gene that are associated with **piperaquine** resistance.

#### Methodology:

- DNA Extraction: High-quality genomic DNA is extracted from patient samples.
- PCR Amplification: The specific exons of the pfcrt and exo genes containing the codons of
  interest are amplified using sequence-specific primers. Nested or semi-nested PCR
  protocols are often employed to increase sensitivity and specificity, especially from lowparasitemia field samples.
- Amplicon Purification: The resulting PCR products are purified to remove excess primers and dNTPs, typically using enzymatic cleanup (e.g., ExoSAP-IT) or column-based kits.
- Sanger Sequencing: The purified amplicons are subjected to bidirectional Sanger sequencing using the same (or internal) primers used for amplification.
- Sequence Analysis: The resulting forward and reverse chromatograms are analyzed using sequencing software (e.g., Geneious, Sequencher). The sequences are aligned to a



reference sequence (e.g., 3D7) to identify single nucleotide polymorphisms (SNPs) and confirm the amino acid changes at key codons (e.g., PfCRT F145I, Exo E415G).[24]

Visualizations: Pathways and Workflows
Diagram 1: Core Molecular Mechanisms of Piperaquine
Resistance



# Core Molecular Mechanisms of Piperaquine Resistance Parasite Digestive Vacuole (DV) Piperaquine (PPQ) Target Piperaquine (PPQ) Enhances Resistance PICRT Transporter PPQ Efflux Alters transporter function







#### Logical Relationship of Piperaguine Resistance Markers **Novel PfCRT Mutation** pfpm2/3 Amplification **Exonuclease Mutation** (e.g., F145I) (exo-E415G) (≥2 copies) Sufficient to Associated with Enhances resistance confer resistance treatment failure Low/Moderate High-Level PPQ Resistance PPQ Resistance & Clinical Failure

Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Determinants of dihydroartemisinin-piperaquine treatment failure in Plasmodium falciparum malaria in Cambodia, Thailand, and Vietnam: a prospective clinical, pharmacological, and genetic study PMC [pmc.ncbi.nlm.nih.gov]
- 2. New method developed to track the emergence of resistance to partner drugs | Infectious Diseases Data Observatory [iddo.org]
- 3. sciencedaily.com [sciencedaily.com]
- 4. Emerging Southeast Asian PfCRT mutations confer Plasmodium falciparum resistance to the first-line antimalarial piperaquine PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Emerging Southeast Asian PfCRT mutations confer Plasmodium falciparum resistance to the first-line antimalarial piperaquine PMC [pmc.ncbi.nlm.nih.gov]
- 6. Emerging Southeast Asian PfCRT mutations confer Plasmodium falciparum resistance to the first-line antimalarial piperaquine Research Institut Pasteur [research.pasteur.fr]
- 7. Prevalence of Plasmodium falciparum plasmepsin2/3 gene duplication in Africa and Asia: a systematic review and meta-analysis PMC [pmc.ncbi.nlm.nih.gov]
- 8. mahidol.elsevierpure.com [mahidol.elsevierpure.com]

# Foundational & Exploratory





- 9. A surrogate marker of piperaquine-resistant Plasmodium falciparum malaria: a phenotype–genotype association study PMC [pmc.ncbi.nlm.nih.gov]
- 10. Studies reveal markers of malaria resistance | MDedge [mdedge.com]
- 11. researchgate.net [researchgate.net]
- 12. Dihydroartemisinin-piperaquine failure associated with a triple mutant including kelch13 C580Y in Cambodia: an observational cohort study PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Treatment Failure of Dihydroartemisinin/Piperaquine for Plasmodium falciparum Malaria, Vietnam PMC [pmc.ncbi.nlm.nih.gov]
- 14. Efficacy of dihydroartemisinin/piperaquine and artesunate monotherapy for the treatment of uncomplicated Plasmodium falciparum malaria in Central Vietnam PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Prevalence of Plasmodium falciparum plasmepsin2/3 gene duplication in Africa and Asia: a systematic review and meta-analysis PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. malariaworld.org [malariaworld.org]
- 17. Plasmodium falciparum dihydroartemisinin-piperaquine failures in Cambodia are associated with mutant K13 parasites presenting high survival rates in novel piperaquine in vitro assays: retrospective and prospective investigations | Infectious Diseases Data Observatory [iddo.org]
- 18. In vitro piperaquine susceptibility is not associated with the Plasmodium falciparum chloroquine resistance transporter gene PMC [pmc.ncbi.nlm.nih.gov]
- 19. Plasmodium falciparum dihydroartemisinin-piperaquine failures in Cambodia are associated with mutant K13 parasites presenting high survival rates in novel piperaquine in vitro assays: retrospective and prospective investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. academicjournals.org [academicjournals.org]
- 23. Low prevalence of copy number variation in pfmdr1 and pfpm2 in Plasmodium falciparum isolates from southern Angola PMC [pmc.ncbi.nlm.nih.gov]
- 24. journals.asm.org [journals.asm.org]
- To cite this document: BenchChem. [An In-depth Guide to Piperaquine Resistance Mechanisms in Southeast Asia]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b010710#understanding-piperaquine-resistance-mechanisms-in-southeast-asia]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com